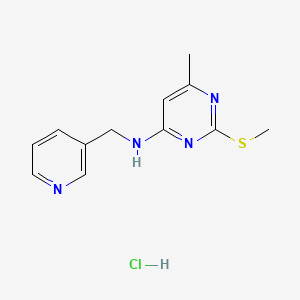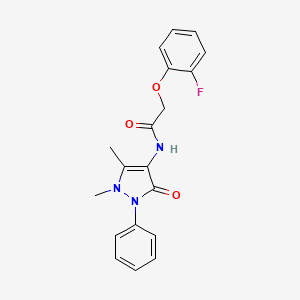
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide, also known as PD-168077, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, schizophrenia, and depression.
作用机制
The mechanism of action of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves its ability to inhibit the activity of MAO-B, which is an enzyme that breaks down dopamine in the brain. By inhibiting MAO-B, this compound increases the levels of dopamine in the brain, which can improve the symptoms of Parkinson's disease. This compound also modulates the activity of the neurotransmitter serotonin, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are related to its ability to modulate the activity of neurotransmitters in the brain. By inhibiting MAO-B and increasing the levels of dopamine in the brain, this compound can improve the symptoms of Parkinson's disease. It can also modulate the activity of serotonin, which can improve the symptoms of schizophrenia and depression.
实验室实验的优点和局限性
One of the advantages of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide is its specificity for MAO-B, which makes it a useful tool for studying the role of dopamine in the brain. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide. One direction is to investigate its potential therapeutic applications in other diseases, such as Alzheimer's disease and Huntington's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and efficacy of this compound in human clinical trials.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. Its mechanism of action involves its ability to inhibit the activity of MAO-B and modulate the activity of neurotransmitters in the brain. While there are advantages and limitations to its use in lab experiments, there are several future directions for the study of this compound that could lead to the development of new treatments for neurological and psychiatric disorders.
合成方法
The synthesis of N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide involves the reaction of 4-chloroaniline with 2-(3,4-dihydroisoquinolin-2(1H)-yl)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure this compound.
科学研究应用
N-(4-chlorophenyl)-2-(3,4-dihydro-2(1H)-isoquinolinyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease by inhibiting the activity of the enzyme monoamine oxidase-B (MAO-B) and increasing the levels of dopamine in the brain. It has also been studied for its potential use in the treatment of schizophrenia and depression, as it has been shown to modulate the activity of the neurotransmitter serotonin.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(3,4-dihydro-1H-isoquinolin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-5-7-16(8-6-15)19-17(21)12-20-10-9-13-3-1-2-4-14(13)11-20/h1-8H,9-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIXIYXIWDFZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368200 |
Source


|
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
89474-23-7 |
Source


|
| Record name | 2(1H)-Isoquinolineacetamide, N-(4-chlorophenyl)-3,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-1-[3-(1H-pyrazol-1-yl)phenyl]-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}methanamine](/img/structure/B5125805.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5125816.png)
![1-[5-(2,4-dimethylphenoxy)pentyl]-1H-imidazole](/img/structure/B5125822.png)
![[1-(2-chlorobenzyl)-3-(2-methylbenzyl)-3-piperidinyl]methanol](/img/structure/B5125833.png)

![N'-{2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}-N,N-dimethyl-1,4-benzenediamine](/img/structure/B5125843.png)
![1-bromo-3-[2-(3-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5125852.png)
![1-(3-methoxyphenyl)-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B5125859.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5125866.png)
![5-chloro-N-(4-{[methyl(phenyl)amino]sulfonyl}phenyl)-2-(propylthio)-4-pyrimidinecarboxamide](/img/structure/B5125876.png)
![6-{[(4-chlorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5125890.png)
